N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a fluorophenoxy group. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylacetonitrile with pyrrolidine under basic conditions to form the intermediate 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield the corresponding carboxylic acid.
Esterification: The carboxylic acid is esterified with 4-fluorophenol in the presence of a suitable catalyst to form the ester.
Amidation: Finally, the ester is converted to the desired acetamide through an amidation reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenoxy acetamides.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H22ClFN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C20H22ClFN2O2/c21-18-6-2-1-5-17(18)19(24-11-3-4-12-24)13-23-20(25)14-26-16-9-7-15(22)8-10-16/h1-2,5-10,19H,3-4,11-14H2,(H,23,25) |
InChI Key |
XFQINLMYTGXQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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